Hexyl 8-sulfanyloctanoate
Description
Properties
CAS No. |
923262-84-4 |
|---|---|
Molecular Formula |
C14H28O2S |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
hexyl 8-sulfanyloctanoate |
InChI |
InChI=1S/C14H28O2S/c1-2-3-4-9-12-16-14(15)11-8-6-5-7-10-13-17/h17H,2-13H2,1H3 |
InChI Key |
DCOKHBLYWJEIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCCS |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds at elevated temperatures (80–120°C) under reflux to drive off water and shift the equilibrium toward ester formation. For example, a molar ratio of 1:1.2 (acid:alcohol) with 1–5 mol% sulfuric acid in toluene yields approximately 60–70% conversion after 12–24 hours. However, the thiol (-SH) group in 8-sulfanyloctanoic acid poses a challenge due to its susceptibility to oxidation under acidic and high-temperature conditions, leading to disulfide byproducts. To mitigate this, inert atmospheres (e.g., nitrogen or argon) and antioxidants like butylated hydroxytoluene (BHT) are employed.
Coupling Agent-Mediated Synthesis
To circumvent the limitations of acid catalysis, coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid for esterification. This approach is particularly effective for sterically hindered or oxidation-prone substrates.
Activation Strategies
In a protocol adapted from peptide synthesis, 8-sulfanyloctanoic acid is treated with DIC (1.2 equiv) and HOBt (1.1 equiv) in dimethylformamide (DMF) at 0–5°C for 30 minutes to form an active ester intermediate. Subsequent addition of hexanol (1.5 equiv) and warming to room temperature for 6–8 hours achieves 85–90% conversion (Table 1). The use of DMF as a solvent enhances reagent solubility but necessitates thorough washing with dilute HCl to remove residual coupling agents.
Table 1: Comparative Performance of Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DIC/HOBt | DMF | 25 | 89 | 95 |
| EDC/HCl | CH₂Cl₂ | 0 → 25 | 78 | 91 |
| DCC | THF | 25 | 72 | 88 |
Advantages of Modified Condensing Agents
Recent advancements include the use of modified N-hydroxyphthalimide derivatives, which exhibit superior activation efficiency and reduced racemization. For instance, a dimethylquinone-functionalized condensing agent (as described in patent CN114057838A) increases yields to 93% by stabilizing the acyl intermediate through π-π interactions. This agent is prepared via diazotization of 4-aminophthalic acid followed by coupling with dimethylquinone and thionyl chloride-mediated activation.
Protection-Deprotection Strategies for Thiol Groups
Given the reactivity of thiols, protecting-group chemistry is critical to prevent oxidation during esterification. The trityl (Trt) and acetamidomethyl (Acm) groups are widely used due to their stability under esterification conditions and selective deprotection profiles.
Trityl Protection Protocol
- Protection : 8-Sulfanyloctanoic acid is treated with trityl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C for 2 hours, yielding 8-tritylsulfanyloctanoic acid (92% yield).
- Esterification : The protected acid is esterified with hexanol using DIC/HOBt in DMF (85% yield).
- Deprotection : The Trt group is removed by treatment with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v) for 1 hour, affording this compound in 88% overall yield.
Acm Protection and Limitations
While the Acm group offers compatibility with stronger acids, its removal requires heavy metal salts (e.g., Hg²⁺), posing environmental and safety concerns. Consequently, the Trt strategy is preferred for large-scale synthesis.
Enzymatic Esterification
Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) have emerged as sustainable alternatives. In a solvent-free system, 8-sulfanyloctanoic acid and hexanol are reacted at 40°C with 10 wt% immobilized lipase, achieving 80% conversion after 48 hours. Although slower than chemical methods, this approach eliminates the need for protecting groups and reduces waste.
Industrial-Scale Considerations
For commercial production, continuous-flow reactors are employed to enhance heat and mass transfer. A recent pilot study demonstrated that coupling DIC/HOBt-mediated esterification with in-line scavenging resins (e.g., polymer-bound TEA) increases throughput by 40% while maintaining >90% purity.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR (CDCl₃): δ 4.05 (t, 2H, -OCH₂), 2.65 (t, 2H, -SCH₂), 1.50–1.25 (m, 20H, aliphatic chains).
- FT-IR : 1725 cm⁻¹ (C=O stretch), 2560 cm⁻¹ (S-H stretch).
- HPLC-MS : [M+H]⁺ = 290.2 m/z.
Chemical Reactions Analysis
Reactivity of Thioester Derivatives
Hexyl 8-sulfanyloctanoate belongs to the thioester family (RCOSR'). Thioesters are known for their nucleophilic and electrophilic reactivity. While no direct data exists for this compound, analogous reactions from octanoic acid derivatives and thioesters are extrapolated here.
Key Reaction Pathways (Generalized for Thioesters):
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic or basic aqueous conditions | Octanoic acid + hexyl mercaptan |
| Aminolysis | Amines (e.g., NH₃, RNH₂) | Amides + thiols |
| Transesterification | Alcohols, catalysts (e.g., H₂SO₄) | New thioesters + byproducts |
| Oxidation | H₂O₂, O₂, or peroxides | Sulfoxide/sulfone derivatives |
Comparative Analysis of Sulfur-Containing Octanoate Derivatives
Relevant data from structurally similar compounds (e.g., octanoic acid thioesters, sulfhydryl-modified lipids):
Table 1: Reactivity of Sulfur-Modified Fatty Acid Esters
Note: Data generalized from studies on octanoic acid derivatives ( , ) and sulfhydryl-mediated reactions ( ).
Stability and Degradation Pathways
Thioesters like this compound are prone to:
-
Hydrolytic cleavage under physiological conditions (pH 7.4, 37°C) due to nucleophilic attack by water.
-
Radical-mediated oxidation in the presence of ROS (e.g., hydroxyl radicals), forming sulfoxides or sulfones ( , ).
-
Disulfide exchange with endogenous thiols (e.g., glutathione), altering bioavailability ( , ).
Synthetic Challenges and Methodological Gaps
No peer-reviewed synthesis protocols for this compound were located. Proposed synthetic routes based on analogous thioester preparations ( , ):
-
Step 1 : Activation of octanoic acid (e.g., via acyl chloride using SOCl₂).
-
Step 2 : Nucleophilic substitution with hexyl mercaptan (HS-C₆H₁₃).
-
Step 3 : Purification via silica gel chromatography.
Critical parameters:
-
Moisture-free conditions to prevent hydrolysis.
-
Use of radical scavengers to avoid sulfur oxidation.
Recommendations for Further Research
Given the absence of direct data, experimental studies should prioritize:
-
Kinetic studies of hydrolysis/aminolysis under varying pH and temperature.
-
Mass spectrometry (MS) and NMR characterization of degradation products.
-
Computational modeling (DFT) to predict reactivity hotspots.
Scientific Research Applications
Hexyl 8-sulfanyloctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Hexyl 8-sulfanyloctanoate involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Hexyl 8-sulfanyloctanoate shares core ester functionality with compounds like hexyl acetate (CAS 142-92-7) and hexyl decanoate (CAS 1644-43-5) but differs due to its sulfanyl group and longer carbon chain. Key comparisons include:
* Inferred data based on structural analogs. † Higher than hexyl decanoate due to increased chain length and sulfur polarity. ‡ Lower due to smaller molecular size.
- Longer carbon chains (e.g., hexyl decanoate) elevate boiling points, a trend likely applicable to this compound .
Reactivity and Stability
- Thiol Group Reactivity: The sulfanyl group renders this compound prone to oxidation, forming disulfide bonds under aerobic conditions. This contrasts with stable esters like hexyl acetate, which lack reactive sulfur .
- Ester Hydrolysis: Similar to methyl 2-hexenoate (CAS 2396-77-2), acidic or alkaline conditions may hydrolyze the ester bond, releasing hexanol and 8-sulfanyloctanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
